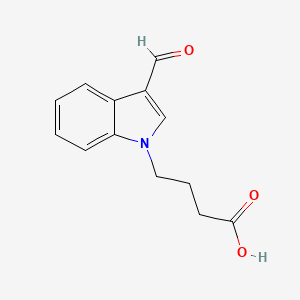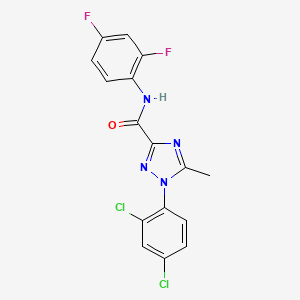
1-(2,4-二氯苯基)-N-(2,4-二氟苯基)-5-甲基-1H-1,2,4-三唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present. The molecular formula shows the number and type of atoms, while the structural formula shows their arrangement.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes studying the reaction conditions, the reagents and catalysts used, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and with different catalysts. The products of these reactions can provide information about the functional groups in the compound and their reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be determined using various laboratory techniques and can provide information about the compound’s purity and identity.科学研究应用
抗病原活性
已合成三唑衍生物并测试了它们与细菌细胞的相互作用,证明了其显着的抗病原活性,特别是针对假单胞菌属和金黄色葡萄球菌等因其生物膜形成能力而闻名的菌株。这表明有可能发展成具有抗生物膜特性的新型抗菌剂(Limban, Marutescu, & Chifiriuc, 2011)。
缓蚀
三唑化合物已显示出对酸性介质中的低碳钢非常有效的缓蚀剂。研究表明在盐酸中抑制效率高达 99%,突出了它们在保护金属表面免受腐蚀方面的潜力(Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002)。
合成和表征
研究还集中在新型三唑衍生物的合成和表征上,探索各种合成途径和条件以生产高收率和纯度的化合物。这些研究有助于在各个领域更广泛地理解和应用三唑化学(Kan, 2015)。
抗菌和抗真菌活性
一些研究合成了新型三唑衍生物以评估其抗菌和抗真菌活性。这些化合物对各种细菌和真菌菌株表现出中等至良好的活性,突出了它们作为抗菌剂的潜力(Jadhav, Raundal, Patil, & Bobade, 2017)。
细胞毒性和抗菌活性
对三唑键合的 β-咔啉衍生物的研究证明了它们对癌细胞系的细胞毒活性以及抗菌活性,特别是对粪肠球菌。这表明三唑化合物在开发治疗癌症和细菌感染的新型治疗剂方面具有潜力(Salehi, Babanezhad-Harikandei, Bararjanian, Al‐Harrasi, Esmaeili, & Aliahmadi, 2016)。
安全和危害
The safety and hazards of a compound are typically determined through toxicology studies. These can include studies of acute and chronic toxicity, carcinogenicity, and mutagenicity. The results of these studies are used to develop safety guidelines for handling and disposing of the compound.
未来方向
Future directions in the study of a compound can include further exploration of its synthesis, reactions, and mechanism of action. This can also involve the development of new applications for the compound, such as in medicine or industry.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F2N4O/c1-8-21-15(16(25)22-13-4-3-10(19)7-12(13)20)23-24(8)14-5-2-9(17)6-11(14)18/h2-7H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZSAKHDKOJJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2836988.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836990.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2836992.png)
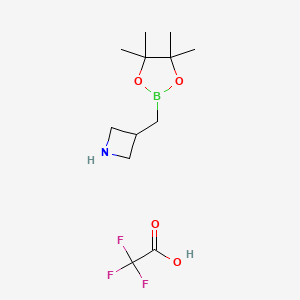
![methyl 6-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2836997.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836998.png)
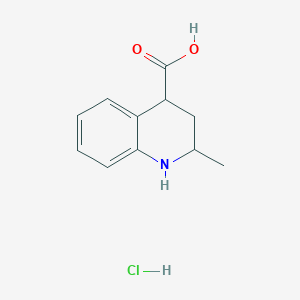
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B2837000.png)
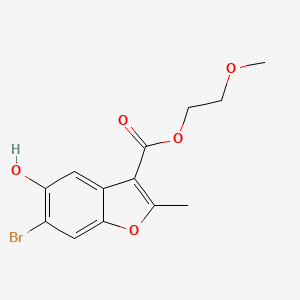
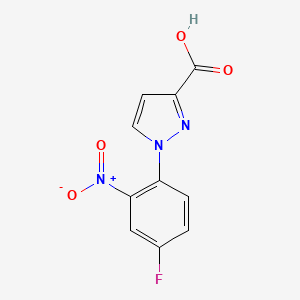
![2-Methyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2837004.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837005.png)
![4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2837006.png)
